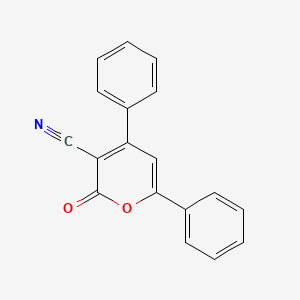
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is a heterocyclic compound with a pyran ring structure
Méthodes De Préparation
The synthesis of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This reaction can be carried out under various conditions, including the use of solvents like ethanol and catalysts such as sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and various acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of different oxidized derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including antiviral and anticancer activities . Additionally, it is used in the development of new materials with unique properties, such as photochromic and mechanochromic materials .
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it can activate caspases, which are enzymes involved in the process of apoptosis (programmed cell death) . This activation can lead to the induction of cell death in cancer cells, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- can be compared with other similar compounds such as 2H-1-Benzopyran-3-carbonitrile, 2-oxo- and 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- . While these compounds share a similar pyran ring structure, 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of diphenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
60989-54-0 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-oxo-4,6-diphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H11NO2/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H |
Clé InChI |
ABJIRSGBDUBUAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















